molecular formula C10H8BrClFNO2 B2798689 N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide CAS No. 2411239-41-1

N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide

Cat. No.: B2798689
CAS No.: 2411239-41-1
M. Wt: 308.53
InChI Key: CFQOCXYNJJICCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate halogenated compound under acidic or basic conditions.

    Introduction of Bromine and Fluorine: The next step involves the selective bromination and fluorination of the benzofuran core. This can be accomplished using bromine and fluorine reagents under controlled conditions to ensure selective substitution at the desired positions.

    Acylation Reaction: The final step involves the acylation of the substituted benzofuran with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes this compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The benzofuran core can undergo oxidation and reduction reactions under appropriate conditions. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.

    Oxidation Products: Oxidized benzofuran derivatives.

    Reduction Products: Reduced benzofuran derivatives.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide can be compared with other benzofuran derivatives, such as:

    N-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    N-(6-Fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide: Lacks the bromine atom, which may influence its substitution reactions and pharmacological properties.

    N-(5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-acetamide: Lacks the chloro group, which may alter its hydrolysis and substitution reactions.

Properties

IUPAC Name

N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO2/c11-6-1-5-8(14-10(15)3-12)4-16-9(5)2-7(6)13/h1-2,8H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQOCXYNJJICCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.